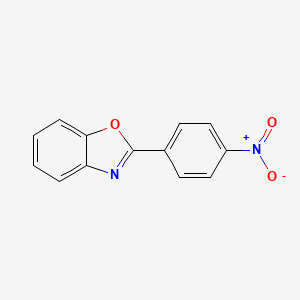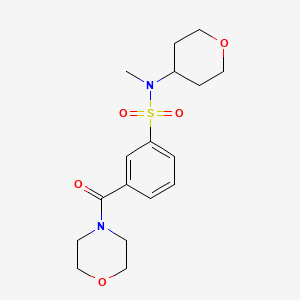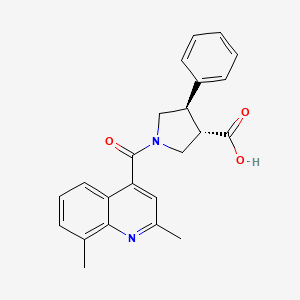![molecular formula C25H25ClN4O4 B5518165 N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide](/img/structure/B5518165.png)
N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a combination of functional groups, including a chlorophenyl group, a diethylamino group, and a nitrobenzamide group, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenylmethanol with 4-diethylaminobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can result in the replacement of the chlorophenyl group with other functional groups.
Mecanismo De Acción
The mechanism of action of N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-[(E)-[2-[(4-bromophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide: Similar structure but with a bromine atom instead of chlorine.
N-[(E)-[2-[(4-methylphenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O4/c1-3-29(4-2)23-14-9-20(24(15-23)34-17-18-5-10-21(26)11-6-18)16-27-28-25(31)19-7-12-22(13-8-19)30(32)33/h5-16H,3-4,17H2,1-2H3,(H,28,31)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXNSJCARAEPMY-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5518082.png)
![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B5518098.png)
![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)

![3-[4-(benzyloxy)phenyl]-N-isopropylacrylamide](/img/structure/B5518118.png)
![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5518131.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)

![1-[3-Acetyl-2-(furan-2-yl)-6-hydroxy-6-methyl-4-(4-methylanilino)cyclohex-3-en-1-yl]ethanone](/img/structure/B5518146.png)


![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)
